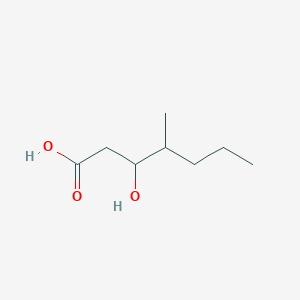

3-Hydroxy-4-methylheptanoic acid

Description

BenchChem offers high-quality 3-Hydroxy-4-methylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

903503-32-2 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-hydroxy-4-methylheptanoic acid |

InChI |

InChI=1S/C8H16O3/c1-3-4-6(2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

DNABWSAKHOTPSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC(=O)O)O |

Origin of Product |

United States |

An In-depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of emerging interest. While detailed research on this specific molecule is still developing, this document synthesizes the current knowledge of its chemical characteristics, probable biosynthetic origins, and potential biological significance by drawing parallels with closely related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the study of this and similar molecules. We will delve into its structural properties, plausible synthetic and analytical methodologies, and its putative role in biological systems, particularly in the context of human metabolism and microbiota.

Introduction

3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid that has been identified as a component of human axillary sweat and is associated with body odor[1]. Its structure, featuring both a hydroxyl and a methyl branch on a heptanoic acid backbone, suggests a potential for complex biological interactions and stereoisomerism, which often dictates biological activity[2][3]. While not as extensively studied as other fatty acids, its presence in human secretions points towards a role in metabolic processes or as a signaling molecule within the skin microbiome. This guide aims to consolidate the available information on 3-Hydroxy-4-methylheptanoic acid and provide a framework for future research by examining its properties and placing it within the broader context of branched-chain and hydroxy fatty acids.

Chemical Structure and Properties

3-Hydroxy-4-methylheptanoic acid is a carboxylic acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol [4]. The molecule possesses two chiral centers at the C3 and C4 positions, meaning it can exist as four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The specific stereochemistry is crucial as it often dictates the molecule's biological activity and interaction with enzymes and receptors.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [4] |

| Molecular Weight | 160.21 g/mol | [4] |

| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | [4] |

| InChI | InChI=1S/C8H16O3/c1-3-4-6(2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | [4] |

| Canonical SMILES | CCCC(C)C(CC(=O)O)O | [4] |

Putative Biosynthesis

The precise biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid has not been fully elucidated. However, based on the established biosynthesis of other branched-chain fatty acids, a plausible pathway can be proposed. Branched-chain fatty acids are often derived from branched-chain amino acids[5][6]. In this case, isoleucine is the likely precursor.

The proposed pathway would initiate with the catabolism of isoleucine, which is converted to 2-methylbutyryl-CoA. This intermediate can then serve as a primer for fatty acid synthesis, being elongated by the addition of acetyl-CoA units. The hydroxylation at the C3 position is likely catalyzed by a fatty acid hydroxylase.

Caption: Putative biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid from isoleucine.

Biological Significance and Activity

The biological role of 3-Hydroxy-4-methylheptanoic acid is not yet well-defined. Its presence in axillary sweat suggests a connection to human metabolism and the skin microbiome[1]. It is plausible that this molecule could function as a signaling molecule, either for the host or for the microorganisms residing on the skin. Many fatty acids and their derivatives are known to have roles in inflammation, immune response, and cell signaling.

Given that different stereoisomers of similar molecules exhibit varied biological activities, it is highly probable that the individual stereoisomers of 3-Hydroxy-4-methylheptanoic acid also have distinct physiological effects. For instance, in related hydroxy fatty acids, one stereoisomer might be a potent agonist for a particular receptor, while another is inactive or even an antagonist. Future research should focus on isolating or synthesizing the individual stereoisomers and evaluating their biological activities.

Methodologies for Synthesis and Analysis

Stereoselective Synthesis

Exemplary Protocol (adapted from related syntheses[7]):

-

Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as a pseudoephedrine-based amide or an Evans auxiliary.

-

Acylation: Acylate the chiral auxiliary with an appropriate acid chloride or anhydride to form the corresponding amide or imide.

-

Enolate Formation: Treat the acylated auxiliary with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a stereochemically defined enolate.

-

Aldol Reaction: React the enolate with a suitable aldehyde (in this case, pentanal) to form the β-hydroxy adduct. The stereochemistry of the newly formed chiral centers will be directed by the chiral auxiliary.

-

Cleavage of the Auxiliary: Remove the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis) to yield the chiral β-hydroxy carboxylic acid.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Caption: General workflow for the stereoselective synthesis of β-hydroxy-γ-branched carboxylic acids.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of 3-Hydroxy-4-methylheptanoic acid in biological samples, particularly in the context of body odor analysis[1].

Protocol Outline for GC-MS Analysis:

-

Sample Collection: Collect axillary sweat samples using absorbent pads.

-

Extraction: Extract the collected sweat from the pads using an appropriate organic solvent, such as dichloromethane or a mixture of hexane and diethyl ether.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the carboxylic acid group. A common method is esterification to form the methyl ester using diazomethane or BF₃/methanol. The hydroxyl group can also be silylated using reagents like BSTFA.

-

GC-MS Analysis:

-

Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for separating fatty acid isomers[1].

-

Injection: Use a splitless injection mode for trace analysis.

-

Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 240-250 °C) to elute the compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-400.

-

-

Quantification: For quantitative analysis, use a stable isotope-labeled internal standard of a similar compound and generate a calibration curve.

Future Directions and Conclusion

3-Hydroxy-4-methylheptanoic acid represents an intriguing molecule at the intersection of human metabolism, microbiology, and semiochemistry. While current knowledge is limited, its structural features and presence in human secretions suggest a rich area for future research. Key areas for investigation include:

-

Stereoselective Synthesis: The development of robust synthetic routes to access all four stereoisomers in high purity is essential for elucidating their individual biological roles.

-

Biological Activity Profiling: A thorough investigation of the biological activities of each stereoisomer is needed. This should include screening for receptor binding, enzyme inhibition, and effects on cell signaling pathways, particularly those relevant to inflammation and immunity.

-

Microbiome Interactions: The role of 3-Hydroxy-4-methylheptanoic acid in the human skin microbiome warrants further study. It could be a substrate for microbial metabolism, a signaling molecule in quorum sensing, or have antimicrobial properties.

-

Clinical Relevance: Investigating the levels of 3-Hydroxy-4-methylheptanoic acid in different physiological and pathological states could reveal its potential as a biomarker.

References

-

PubChem. 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. [Link]

-

Tissot, A. C., et al. (2014). Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PubMed. [Link]

-

Agilent Technologies. (2010). Improved GC Analysis of Volatile Organic Acids in Body Odorants. [Link]

-

Kim, J., et al. (2025). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. ResearchGate. [Link]

-

Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry. [Link]

-

Fautz, E., et al. (1979). Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria. Journal of Bacteriology. [Link]

-

Braun, M., et al. (1995). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. [Link]

-

Lopes, P. A., et al. (2023). Biosynthetic pathway of branched-chain fatty acids from branched-chain amino acids. ResearchGate. [Link]

-

Lian, K., et al. (2022). Branched Chain Amino Acids. National Institutes of Health. [Link]

-

Comajuncosa-Creus, A., et al. (2024). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. bioRxiv. [Link]

-

Natsch, A., et al. (2004). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. [Link]

-

Troccaz, M., et al. (2004). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses. [Link]

-

PubChem. 3-Hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

-

Ishikawa, F., et al. (2025). Identification of New Odoriferous Compounds in Human Axillary Sweat. ResearchGate. [Link]

-

Mori, K., & Abe, K. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 22471996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

3-Hydroxy-4-methylheptanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Hydroxy-4-methylheptanoic Acid

This guide provides a comprehensive technical overview of 3-hydroxy-4-methylheptanoic acid, a chiral carboxylic acid of significant interest in chemical synthesis and pheromone research. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereoisomeric complexity, spectroscopic signature, and practical applications. The content herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide actionable insights for laboratory applications.

Molecular Structure and Stereoisomerism

3-Hydroxy-4-methylheptanoic acid is a saturated fatty acid derivative with the molecular formula C₈H₁₆O₃. Its structure features a seven-carbon chain (heptanoic acid) with a hydroxyl (-OH) group on the third carbon (C3) and a methyl (-CH₃) group on the fourth carbon (C4).

The presence of two chiral centers at C3 and C4 means that the molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These enantiomeric and diastereomeric forms are critical, as biological activity is often highly dependent on specific stereochemistry. For instance, the lactonization of these isomers leads to corresponding eldanolides, which are known insect pheromones. Specifically, the (3R,4S)-isomer can be cyclized to form (+)-eldanolide, the sex pheromone of the African sugar-cane borer, Eldana saccharina.

The relationship between the linear acid and its cyclic lactone form is a key aspect of its chemistry, often exploited in both biological systems and synthetic strategies.

Caption: General structure of 3-hydroxy-4-methylheptanoic acid and its cyclization to eldanolide.

Physicochemical and Spectroscopic Properties

Precise characterization of 3-hydroxy-4-methylheptanoic acid and its isomers is essential for confirming identity and purity. The properties can vary slightly depending on the specific stereoisomer.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | N/A |

| Molecular Weight | 160.21 g/mol | N/A |

| CAS Number | 82514-41-4 | |

| Appearance | Colorless oil (typical for isolated isomers) | |

| Boiling Point | Not well-defined, often derivatized for GC analysis | N/A |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform) | N/A |

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band around 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the alcohol. A sharp, strong peak will be present around 1710 cm⁻¹ due to the C=O stretch of the carboxylic acid group.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons. Key expected shifts (in CDCl₃) include a broad singlet for the carboxylic acid proton (>10 ppm), multiplets for the CH-OH and CH-CH₃ protons (around 3.5-4.0 ppm), and a complex series of multiplets for the aliphatic chain protons (0.8-2.5 ppm). The methyl group on the chain will appear as a doublet around 0.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 175-180 ppm. The carbon bearing the hydroxyl group (C3) will appear around 70 ppm, while the other aliphatic carbons will resonate in the 10-40 ppm range.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will likely show a weak or absent molecular ion peak (M⁺ at m/z 160). Common fragmentation patterns include the loss of water (M-18) and the loss of the carboxylic acid group (M-45).

Synthesis and Purification

The synthesis of 3-hydroxy-4-methylheptanoic acid, particularly in a stereoselective manner, is a key challenge and a topic of significant research. Asymmetric synthesis is crucial for obtaining specific stereoisomers required for pheromone studies.

One established approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during C-C bond formation. A common strategy is based on the aldol reaction or the alkylation of chiral enolates.

Workflow for Stereoselective Synthesis

The following diagram outlines a generalized workflow for the asymmetric synthesis of a specific isomer, for instance, the (3R,4S) isomer, which is a precursor to (+)-eldanolide.

Caption: Generalized workflow for the asymmetric synthesis of a 3-hydroxy-4-methylheptanoic acid isomer.

Protocol: Esterification and Purification for Analysis

For analytical purposes like gas chromatography (GC), the carboxylic acid is often converted to a more volatile ester (e.g., methyl ester).

Objective: To convert the acid to its methyl ester for GC-MS analysis.

Materials:

-

3-hydroxy-4-methylheptanoic acid (10 mg)

-

Anhydrous Methanol (2 mL)

-

Acetyl Chloride (50 µL) or concentrated H₂SO₄ (1 drop)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Vials, magnetic stirrer

Procedure:

-

Dissolution: Dissolve 10 mg of 3-hydroxy-4-methylheptanoic acid in 2 mL of anhydrous methanol in a clean, dry vial.

-

Catalyst Addition: Cool the solution in an ice bath. Slowly add 50 µL of acetyl chloride dropwise while stirring. Causality Note: Acetyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst for esterification. This method is often preferred over using concentrated sulfuric acid as it is cleaner and the byproducts are volatile.

-

Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC analysis shows complete conversion of the starting material.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. This neutralizes the acidic catalyst.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 5 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Validation: The resulting methyl 3-hydroxy-4-methylheptanoate can be directly analyzed by GC-MS. Trustworthiness Check: The success of the protocol is validated by the disappearance of the acid's spot on a TLC plate and the appearance of a new, less polar spot for the ester. GC-MS analysis will confirm the expected molecular weight (174.24 g/mol ).

Biological Significance and Applications

The primary significance of 3-hydroxy-4-methylheptanoic acid lies in its role as a direct precursor to eldanolide, the aggregation and sex pheromone of the African sugar-cane borer (Eldana saccharina). The insect produces the lactone from the acid via metabolic pathways.

Therefore, this molecule is of high interest to:

-

Chemical Ecologists: Studying insect communication and behavior.

-

Agricultural Scientists: Developing pest management strategies based on pheromone trapping or mating disruption.

-

Synthetic Organic Chemists: Using it as a challenging target for developing and showcasing new stereoselective synthesis methodologies.

The specific stereoisomer determines the biological activity of the resulting lactone, making the stereocontrolled synthesis of the acid a critical research goal.

Conclusion

3-Hydroxy-4-methylheptanoic acid is more than a simple carboxylic acid; it is a stereochemically complex molecule that serves as a vital link to potent biological signaling compounds. A thorough understanding of its properties, from its spectroscopic fingerprint to the nuances of its asymmetric synthesis, is essential for any researcher working in pheromone chemistry or stereoselective synthesis. The protocols and data presented in this guide offer a foundational framework for the successful characterization, synthesis, and application of this important chiral building block.

References

-

Mori, K., & Otsuka, T. (1985). Synthesis of the stereoisomers of 3-hydroxy-4-methylheptanoic acid, the acid component of the pheromone of the sugar-cane borer, Eldana saccharina. Agricultural and Biological Chemistry, 49(10), 3079-3080. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylheptanoic acid. PubChem Compound Database. [Link]

-

Pukin, A. V., Villo, P., & de Groot, A. (2007). The synthesis of all four stereoisomers of eldanolide. European Journal of Organic Chemistry, 2007(11), 1733-1739. [Link]

An In-Depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid: Structure, Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of emerging interest. Drawing upon established principles in organic chemistry, analytical science, and chemical biology, this document details the molecule's structural characteristics, outlines robust methodologies for its synthesis and analysis, and explores its potential biological relevance. This work is intended to serve as a foundational resource for researchers investigating the roles of novel fatty acids in metabolic pathways and as potential starting points for drug discovery programs.

Molecular Structure and Physicochemical Properties

3-Hydroxy-4-methylheptanoic acid is a chiral carboxylic acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure consists of a seven-carbon heptanoic acid backbone, substituted with a hydroxyl group at the C-3 position and a methyl group at the C-4 position.[1] The presence of two stereocenters at C-3 and C-4 means that four stereoisomers are possible: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | [1] |

| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | |

| CAS Number | 903503-32-2 | |

| InChI Key | DNABWSAKHOTPSW-UHFFFAOYSA-N | |

| SMILES | CCCC(C)C(CC(=O)O)O |

The hydroxyl and carboxylic acid functional groups confer polarity to the molecule, allowing for hydrogen bonding interactions, which are critical for its solubility in protic solvents and its potential interactions with biological macromolecules.[1]

Stereoselective Synthesis

Proposed Synthetic Workflow

Caption: Proposed workflow for the stereoselective synthesis of a single stereoisomer of 3-hydroxy-4-methylheptanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acylation of the Chiral Auxiliary. A solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the auxiliary. Propionyl chloride is then added to the solution, and the reaction is allowed to warm to room temperature to yield the N-propionyl chiral auxiliary.

Step 2: Stereoselective Aldol Reaction. The N-propionyl chiral auxiliary is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added to generate the corresponding Z-enolate. 2-Methylpentanal is then added to the reaction mixture. The stereochemistry of the newly formed hydroxyl and methyl-bearing centers is dictated by the chiral auxiliary.

Step 3: Cleavage of the Chiral Auxiliary. The resulting aldol adduct is treated with a solution of lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary, yielding the desired (3S,4R)-3-hydroxy-4-methylheptanoic acid. The chiral auxiliary can be recovered and recycled. The other stereoisomers can be synthesized by selecting the appropriate enantiomer of the chiral auxiliary and the corresponding aldehyde.

Analytical Methodologies: GC-MS Analysis

The detection and quantification of 3-hydroxy-4-methylheptanoic acid in biological matrices require a sensitive and specific analytical method. Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for this purpose, typically following a derivatization step to enhance the volatility of the analyte.

Sample Preparation and Derivatization Workflow

Sources

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-4-methylheptanoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with potential applications in the synthesis of biologically active compounds and pharmaceuticals. While its natural occurrence in trace amounts suggests endogenous metabolic pathways, a definitive biosynthetic route has not been fully elucidated. This technical guide proposes a plausible and robust biosynthetic pathway for 3-Hydroxy-4-methylheptanoic acid by leveraging principles of microbial metabolic engineering. We will explore the synthesis of this molecule through a novel pathway that combines the catabolism of the branched-chain amino acid L-isoleucine with a modified, truncated version of the inverted fatty acid β-oxidation cycle in an engineered Escherichia coli host. This document provides a theoretical framework, detailed enzymatic mechanisms, actionable experimental protocols, and strategies for microbial production, intended to serve as a comprehensive resource for researchers in synthetic biology and drug development.

Introduction and Significance

3-Hydroxy-4-methylheptanoic acid (C₈H₁₆O₃) is a chiral molecule whose structure suggests it could serve as a valuable building block in organic synthesis. Its presence has been detected in human sweat, hinting at connections to lipid metabolism or the skin microbiome, though its exact biological role and biosynthetic origin remain unclear[1]. The functional groups—a hydroxyl at the β-position and a methyl branch—impart specific stereochemical and bioactive properties that are of interest in the development of novel therapeutics and complex natural products.

Given the absence of a well-characterized natural pathway, this guide focuses on a synthetic biology approach to its production. By rationally designing and implementing a biosynthetic pathway in a microbial chassis such as Escherichia coli, we can achieve controlled, scalable, and stereospecific production of 3-Hydroxy-4-methylheptanoic acid. The proposed pathway capitalizes on the promiscuity and modularity of bacterial fatty acid metabolism, offering a blueprint for the synthesis of this and other valuable branched-chain hydroxy acids.

A Proposed Biosynthetic Pathway for 3-Hydroxy-4-methylheptanoic Acid

The proposed pathway for the biosynthesis of 3-Hydroxy-4-methylheptanoic acid is a hybrid metabolic route that initiates with the degradation of L-isoleucine and proceeds through a single, terminated cycle of inverted fatty acid β-oxidation (iBOX). This pathway is designed to be implemented in an engineered E. coli strain.

The pathway can be dissected into two main stages:

-

Stage 1: Precursor Synthesis: Generation of the branched-chain starter unit, (2S)-2-methylbutyryl-CoA, from L-isoleucine.

-

Stage 2: Chain Elongation and Functionalization: A single round of the iBOX pathway to extend the carbon chain by two carbons and introduce the hydroxyl group at the C3 position, followed by termination.

Below is a diagrammatic representation of the proposed pathway.

Caption: Experimental workflow for engineered production and analysis.

Experimental Protocols

Protocol for In Vitro 3-Ketoacyl-CoA Thiolase (FadA) Assay

This protocol measures the synthetic activity of FadA by monitoring the decrease in NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase (FadB).

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrates: 0.2 mM (2S)-2-methylbutyryl-CoA, 0.2 mM Acetyl-CoA

-

Cofactor: 0.2 mM NADH

-

Coupling Enzyme: Purified FadB (excess activity)

-

Enzyme: Purified FadA

Procedure:

-

In a 1 mL cuvette, combine 950 µL of Assay Buffer, (2S)-2-methylbutyryl-CoA, Acetyl-CoA, and NADH.

-

Add an excess of purified FadB enzyme to the mixture.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of purified FadA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) at 30°C.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that consumes 1 µmol of NADH per minute.

Protocol for Production and Extraction

Materials:

-

Engineered E. coli strain

-

LB or M9 minimal media supplemented with appropriate antibiotics, glucose, and L-isoleucine (e.g., 1-5 g/L).

-

Inducer (e.g., IPTG) if using an inducible promoter.

-

Ethyl acetate, acidified with formic acid (0.1% v/v).

-

Anhydrous sodium sulfate.

Procedure:

-

Inoculate a starter culture of the engineered E. coli strain and grow overnight.

-

Inoculate a larger production culture with the starter culture to an initial OD₆₀₀ of ~0.1.

-

Grow the culture at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (if applicable) and supplement with L-isoleucine. Reduce the temperature to 30°C and continue cultivation for 48-72 hours.

-

Harvest the culture by centrifugation. Acidify the supernatant to pH < 3 with concentrated HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Protocol for GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid

Materials:

-

Dried culture extract

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Resuspend the dried extract in a small volume of pyridine (e.g., 50 µL).

-

Add 100 µL of BSTFA + 1% TMCS to the sample.[2]

-

Cap the vial tightly and heat at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.

-

Cool the sample to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 290°C) to separate the components.[2]

-

Identify the TMS-derivatized 3-Hydroxy-4-methylheptanoic acid by its characteristic mass spectrum, which will include fragment ions resulting from the cleavage of the C-C bonds adjacent to the silylated hydroxyl group.

Conclusion and Future Outlook

This guide has outlined a comprehensive, scientifically-grounded strategy for the biosynthesis of 3-Hydroxy-4-methylheptanoic acid. By integrating knowledge of branched-chain amino acid catabolism with the principles of inverted β-oxidation, we have proposed a viable pathway for microbial production. The provided protocols offer a starting point for researchers to validate this pathway, characterize the key enzymes with their novel branched-chain substrates, and optimize the engineered E. coli strain for higher titers.

The successful production of 3-Hydroxy-4-methylheptanoic acid will not only provide a renewable source of this valuable molecule but also serve as a proof-of-concept for the synthesis of a wider range of custom-designed, branched-chain hydroxy fatty acids. Future work should focus on enzyme engineering to improve the specificity and catalytic efficiency for the branched-chain intermediates, as well as process optimization to maximize yields in bioreactor fermentations.

References

-

Brigham, C. J., et al. (2015). Production of Anteiso-Branched Fatty Acids in Escherichia coli, Next Generation Biofuels with Improved Cold-Flow Properties. Metabolic Engineering X. [Link]

-

Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

-

Spratt, S. K., et al. (1984). Cloning, mapping, and expression of genes involved in the fatty acid-degradative multienzyme complex of Escherichia coli. Journal of Bacteriology, 158(2), 535–542. [Link]

-

Yang, S. Y., et al. (1988). Evidence that the fadB gene of the fadAB operon of Escherichia coli encodes 3-hydroxyacyl-coenzyme A (CoA) epimerase, delta 3-cis-delta 2-trans-enoyl-CoA isomerase, and enoyl-CoA hydratase in addition to 3-hydroxyacyl-CoA dehydrogenase. Journal of Bacteriology, 170(6), 2543–2548. [Link]

-

Zheng, Y., et al. (2012). Engineering Escherichia coli to synthesize free fatty acids. Trends in Biotechnology, 30(12), 659–667. [Link]

-

Feigenbaum, J., & Schulz, H. (1975). Thiolases of Escherichia coli: purification and chain length specificities. Journal of Bacteriology, 122(2), 407–411. [Link]

-

UniProt. (n.d.). tesB - Acyl-CoA thioesterase 2 - Escherichia coli (strain K12). UniProtKB. [Link]

-

Yang, Y., et al. (2010). Thioesterase II of Escherichia coli Plays an Important Role in 3-Hydroxydecanoic Acid Production. Applied and Environmental Microbiology, 76(16), 5466–5472. [Link]

-

Yang, S. Y., et al. (1990). Nucleotide sequence of the fadA gene. Primary structure of 3-ketoacyl-coenzyme A thiolase from Escherichia coli and the structural organization of the fadAB operon. The Journal of Biological Chemistry, 265(18), 10424–10429. [Link]

-

He, M., & Yang, S. (2006). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. Current Medicinal Chemistry, 13(12), 1437–1447. [Link]

-

HMDB. (2005). Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041). Human Metabolome Database. [Link]

-

Orphanet. (n.d.). 2-methylbutyryl-CoA dehydrogenase deficiency. Orphanet. [Link]

Sources

An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxy-4-methylheptanoic Acid

This guide provides a comprehensive overview of the current scientific understanding of 3-hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of interest to researchers in microbiology, dermatology, and drug development. We will delve into its known natural sources, explore its likely biosynthetic origins, discuss its physiological implications, and provide detailed methodologies for its analysis.

Introduction to 3-Hydroxy-4-methylheptanoic Acid

3-Hydroxy-4-methylheptanoic acid is a C8 branched-chain hydroxy fatty acid. Its chemical structure, characterized by a hydroxyl group at the third carbon and a methyl group at the fourth carbon of a heptanoic acid backbone, imparts specific chemical properties that influence its biological activity and detection. While not as extensively studied as other fatty acids, its presence in human secretions points to its involvement in skin microbiology and metabolism.

Table 1: Chemical Properties of 3-Hydroxy-4-methylheptanoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[1] |

| CAS Number | 903503-32-2 | PubChem[1] |

Natural Occurrence: A Marker of Human Scent

The primary and most well-documented natural source of 3-Hydroxy-4-methylheptanoic acid is human sweat. It is recognized as a key contributor to human body odor[2]. The apocrine glands, concentrated in areas such as the axilla, secrete an initially odorless fluid rich in lipids, proteins, and other organic molecules. The characteristic scent of body odor is the result of the metabolic activity of the resident skin microbiota on these secretions.

Biosynthesis: A Product of Microbial Metabolism on the Skin

While the precise biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid has not been definitively elucidated, the available evidence strongly suggests it is a product of bacterial metabolism of precursors found in sweat. The skin microbiome, particularly species of Corynebacterium, are known to play a significant role in the generation of odoriferous volatile fatty acids from odorless precursors[3][4]. These bacteria possess the enzymatic machinery necessary to metabolize lipids and amino acids present in apocrine sweat.

A plausible biosynthetic pathway involves the metabolism of branched-chain amino acids or the beta-oxidation of longer-chain branched fatty acids by skin bacteria. The presence of a methyl branch suggests a precursor derived from the catabolism of isoleucine or valine.

Caption: Proposed biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid.

Physiological Role and Potential Applications

The most established physiological role of 3-Hydroxy-4-methylheptanoic acid is its contribution to human body odor, which can have social and signaling implications. Beyond this, its direct physiological effects on the human body are not well understood. However, as a member of the short-chain fatty acid family, it may possess other biological activities. Short-chain fatty acids are known to act as signaling molecules, influencing cellular processes such as inflammation, cell proliferation, and differentiation[5][6][7].

Further research is warranted to explore the potential of 3-Hydroxy-4-methylheptanoic acid and its derivatives in areas such as:

-

Dermatology: Understanding its role in skin health and disease.

-

Microbiology: Investigating its function in the skin microbiome ecosystem.

-

Drug Development: Exploring its potential as a signaling molecule or a precursor for novel therapeutics.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of 3-Hydroxy-4-methylheptanoic acid in biological matrices are crucial for research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 3-Hydroxy-4-methylheptanoic acid. Derivatization is often required to increase volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid in a Sweat Sample

-

Sample Collection: Collect sweat samples using absorbent pads placed on the skin.

-

Extraction:

-

Extract the absorbent pad with a suitable organic solvent (e.g., diethyl ether or a mixture of chloroform and methanol).

-

Acidify the extract with a dilute acid (e.g., HCl) to protonate the carboxylic acid.

-

Perform a liquid-liquid extraction with an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of diazomethane for methylation.

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

-

-

Data Analysis:

-

Identify the derivatized 3-Hydroxy-4-methylheptanoic acid peak based on its retention time and mass spectrum.

-

Quantify using an internal standard (e.g., a deuterated analog) and a calibration curve.

-

Caption: Workflow for GC-MS analysis of 3-Hydroxy-4-methylheptanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile and more polar compounds, and may not require derivatization.

Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxy-4-methylheptanoic Acid in a Biological Fluid

-

Sample Preparation:

-

Perform a protein precipitation of the sample (e.g., plasma, sweat) with a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Precursor Ion: [M-H]⁻ of 3-Hydroxy-4-methylheptanoic acid.

-

Product Ions: Select characteristic fragment ions for quantification and confirmation.

-

-

-

Quantification:

-

Use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Construct a calibration curve using a series of known concentrations of a reference standard.

-

Caption: Workflow for LC-MS/MS analysis of 3-Hydroxy-4-methylheptanoic acid.

Stereochemistry and Future Directions

3-Hydroxy-4-methylheptanoic acid has two chiral centers, at C3 and C4, meaning it can exist as four possible stereoisomers. The specific stereoisomer(s) produced in nature and their respective biological activities are currently unknown. The synthesis of all four stereoisomers is a critical step for future research to determine the naturally occurring configuration and to investigate the structure-activity relationship of each isomer[8][9]. This will be essential for a deeper understanding of its physiological role and for exploring any potential therapeutic applications.

Conclusion

3-Hydroxy-4-methylheptanoic acid is a naturally occurring branched-chain hydroxy fatty acid that is a significant component of human sweat and a contributor to body odor. Its biosynthesis is intricately linked to the metabolic activity of the skin microbiome. While its physiological role beyond olfaction is yet to be fully elucidated, its classification as a short-chain fatty acid suggests potential involvement in various cellular signaling pathways. The analytical methods outlined in this guide provide a framework for researchers to accurately detect and quantify this molecule, paving the way for future investigations into its stereochemistry, biosynthesis, and broader biological significance.

References

-

A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments. Available at: [Link]

-

The Role of Short Chain Fatty Acids in Inflammation and Body Health. MDPI. Available at: [Link]

- Barzantny, H., et al. (2011). Molecular basis of human body odour formation: insights deduced from corynebacterial genome sequences. International Journal of Cosmetic Science, 33(4), 283-292.

- James, A. G., et al. (2013). Fatty acid metabolism by cutaneous bacteria and its role in axillary malodour. FEMS Microbiology Ecology, 86(3), 485-496.

- Seki, T., et al. (2009). Determination of fatty acids in human sweat during fasting using GC/MS.

- Canani, R. B., et al. (2004). Cellular and physiological effects of short-chain fatty acids. Mini-Reviews in Medicinal Chemistry, 4(8), 839-845.

- Turk, J. A., et al. (2003). Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. The Journal of Organic Chemistry, 68(20), 7841-7844.

- Yao, Y., et al. (2020). Role of short‐chain fatty acids in host physiology. Journal of Cellular Physiology, 235(12), 9069-9080.

- Lukacs, A., et al. (1991). Do cutaneous coryneform bacteria produce short-chain fatty acids in vitro?.

- Valdivia-Garcia, M., et al. (2021).

- Byrd, A. L., et al. (2021). Sweat and Sebum Preferences of the Human Skin Microbiota. mSphere, 6(1), e01031-20.

- Valdivia-Garcia, M., et al. (2022). A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis. Proceedings of the National Academy of Sciences, 119(49), e2202934119.

- Dominiak, P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698.

- Byrd, A. L., et al. (2023). Sweat and Sebum Preferences of the Human Skin Microbiota. Microbiology Spectrum, 11(1), e02932-22.

- Kenny, D. J., et al. (2017). The effect of skin fatty acids on Staphylococcus aureus. Journal of Medical Microbiology, 66(5), 659-667.

- Tsikas, D., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

- Blaak, E. E., et al. (2023). Effects of short chain fatty acids on metabolic and inflammatory processes in human health. Frontiers in Physiology, 14, 1192320.

- Valdivia-Garcia, M., et al. (2022). A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis. Proceedings of the National Academy of Sciences, 119(49), e2202934119.

- Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 43(18), 3624-3626.

- Dominiak, P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698.

- Lu, Y., et al. (2022).

- Seki, T., et al. (2009). Determination of Fatty Acids in Human Sweat during Fasting Using GC/MS.

- Braun, M., et al. (1998). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 75, 139.

- Loadman, P. M., et al. (2017). A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 140, 264-271.

- Byrd, A. L., et al. (2022). Sweat and sebum preferences of the human skin microbiota. bioRxiv, 2022.08.15.503975.

- Vaneechoutte, M., et al. (2006). Species identification of corynebacteria by cellular fatty acid analysis. Journal of Clinical Microbiology, 44(1), 128-133.

- Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses, 34(3), 203-210.

-

Troccaz, M., et al. (2009). Structure of major sweat precursors 1 (N-a-3-hydroxy-3methylhexanoyl-(L)-glutamine) and 2 (S--cysteinylglycine) and the UPLC trace... ResearchGate.

- Lee, H., et al. (2014). 2nd dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction.

- Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210.

- Jenni, S., et al. (2020). Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase. mSphere, 5(3), e00392-20.

- Greite, J. F., et al. (2022).

- Lee, H., et al. (2014). 2nd Dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction.

- Yao, J., et al. (2020). Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site. mBio, 11(3), e00847-20.

- Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210.

-

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. PubChem. Available at: [Link]

- Oikawa, H., et al. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry, 69(1), 231-234.

-

3-Hydroxy-4-methylheptanoic acid. PubChem. Available at: [Link]

- Heath, R. J., et al. (2001). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Current Opinion in Chemical Biology, 5(2), 136-143.

- Devlin, A. S., et al. (2021). A microbial metabolite remodels the gut-liver axis following bariatric surgery. Cell Host & Microbe, 29(2), 283-296.e6.

- Goud, A., et al. (2021). Novel link between gut-microbiome derived metabolite and shared gene-effects with hepatic steatosis and fibrosis in NAFLD. Scientific Reports, 11(1), 1-10.

-

3-Hydroxy-4-methylhexanoic acid. PubChem. Available at: [Link]

- Kim, H. J., et al. (2019). Structural basis of branched-chain fatty acid synthesis by Propionibacterium acnes β-ketoacyl acyl Carrier protein synthase. Journal of Biological Chemistry, 294(40), 14616-14625.

- Gupta, D. K., et al. (2017). Absolute Stereochemistry of the β-Hydroxy Acid Unit in Hantupeptins and Trungapeptins.

- Kehl-Fie, T. E., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus.

- de Sousa, M., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Microbial Cell Factories, 23(1), 1-17.

- Fautz, E., et al. (1979). Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria. Archives of Microbiology, 123(3), 255-260.

-

3-hydroxyheptanoic Acid. PubChem. Available at: [Link]

Sources

- 1. 3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular basis of human body odour formation: insights deduced from corynebacterial genome sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Do cutaneous coryneform bacteria produce short-chain fatty acids in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular and physiological effects of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid (CAS Number: 903503-32-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of interest in various scientific domains. From its fundamental chemical properties and synthesis to its biological relevance and analytical methodologies, this document serves as a core resource for professionals engaged in chemical research and drug discovery.

Introduction and Chemical Profile

3-Hydroxy-4-methylheptanoic acid is a C8 carboxylic acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure features a heptanoic acid backbone with a hydroxyl group at the C-3 position and a methyl group at the C-4 position. This seemingly simple molecule has garnered scientific interest due to its presence in human physiological samples, particularly sweat, hinting at its involvement in metabolic processes and interactions with the human microbiome.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Hydroxy-4-methylheptanoic acid is paramount for its application in research and development. Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem[2] |

| Molecular Weight | 160.21 g/mol | PubChem[2] |

| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[2] |

| CAS Number | 903503-32-2 | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

These properties suggest a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which are critical determinants of its behavior in biological systems and its utility in chemical synthesis.

Synthesis and Characterization

General Synthetic Approach: Aldol Reaction

A logical and widely used method for the synthesis of β-hydroxy acids is the aldol reaction. This approach would involve the reaction of an enolate derived from a propanoate equivalent with 2-methylpentanal. The stereochemical outcome of the reaction can be influenced by the choice of chiral auxiliaries, catalysts, and reaction conditions.

Below is a plausible, generalized workflow for the stereoselective synthesis of 3-Hydroxy-4-methylheptanoic acid.

Caption: Generalized workflow for the synthesis of 3-Hydroxy-4-methylheptanoic acid via an Aldol reaction.

Detailed Protocol Considerations:

-

Step 1: Chiral Auxiliary Selection: The choice of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, attached to the propionate starting material is crucial for inducing facial selectivity during the enolization and subsequent aldol addition.

-

Step 2: Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to generate the enolate at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Step 3: Aldol Addition: The aldehyde, 2-methylpentanal, is added to the enolate solution. The stereochemistry of the resulting β-hydroxy group is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary.

-

Step 4: Auxiliary Cleavage and Purification: The chiral auxiliary is removed, typically by hydrolysis under acidic or basic conditions, to yield the desired 3-Hydroxy-4-methylheptanoic acid. Purification is generally achieved through chromatographic techniques such as silica gel chromatography.

Characterization Techniques

The structural elucidation and purity assessment of synthesized 3-Hydroxy-4-methylheptanoic acid rely on a combination of spectroscopic and chromatographic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Key signals would include the multiplets for the protons on the carbon backbone, a distinct signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals for the methyl and ethyl groups.

2.2.2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a key technique for the analysis of volatile fatty acids.[3] The compound would likely be derivatized (e.g., silylated or esterified) to increase its volatility and improve its chromatographic behavior. The mass spectrum will show a molecular ion peak (or a fragment corresponding to its loss) and a characteristic fragmentation pattern that can be used for identification. PubChem indicates the availability of GC-MS data for this compound.[2]

2.2.3. Chromatographic Analysis:

-

Gas Chromatography (GC): As mentioned, GC is a powerful tool for separating and analyzing volatile compounds like 3-Hydroxy-4-methylheptanoic acid, especially after derivatization.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to separate and quantify the different stereoisomers of the synthesized compound, which is critical for understanding its biological activity.

Biological Significance and Potential Applications

The primary established biological context for 3-Hydroxy-4-methylheptanoic acid is its presence in human sweat, where it contributes to body odor.[1] Its formation is linked to the metabolic activity of the skin microbiome.[1]

Role in the Skin Microbiome

The skin is colonized by a diverse community of microorganisms that play a crucial role in skin health and disease. Commensal bacteria can metabolize components of sweat and sebum, leading to the production of various volatile organic compounds, including 3-Hydroxy-4-methylheptanoic acid.

Caption: The role of the skin microbiome in the release of 3-Hydroxy-4-methylheptanoic acid.

This interaction suggests that the compound could be a biomarker for the composition and metabolic activity of the skin microbiome. Further research is needed to identify the specific bacterial species and enzymes involved in its production and to understand its potential effects on the host's skin cells, such as modulating inflammation or immune responses.

Potential as a Bioactive Molecule

While direct pharmacological studies on 3-Hydroxy-4-methylheptanoic acid are limited, its structural class, branched-chain hydroxy fatty acids, has been associated with various biological activities. For instance, some branched-chain fatty acids have been shown to have anti-inflammatory and metabolic-regulating properties.[4]

The hydroxyl and carboxylic acid functional groups allow for potential interactions with biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions.[1] This makes it a candidate for screening in various biological assays to uncover potential therapeutic applications.

Application in Chemical Synthesis

3-Hydroxy-4-methylheptanoic acid can serve as a valuable chiral building block in the synthesis of more complex molecules.[1] The presence of two functional groups (hydroxyl and carboxylic acid) at defined stereocenters allows for regioselective modifications, making it a useful intermediate in the synthesis of natural products and pharmaceutical agents.

Analytical Methodologies

The accurate detection and quantification of 3-Hydroxy-4-methylheptanoic acid in various matrices, particularly biological samples, are crucial for research in metabolomics, microbiome studies, and clinical diagnostics.

Sample Preparation

For analysis from biological fluids like sweat or plasma, a sample preparation step is typically required to extract and concentrate the analyte and remove interfering substances. This may involve:

-

Liquid-liquid extraction: Using an organic solvent to extract the fatty acids from the aqueous sample.

-

Solid-phase extraction (SPE): Using a sorbent to selectively retain and then elute the fatty acids.

Derivatization

To improve the volatility and thermal stability of 3-Hydroxy-4-methylheptanoic acid for GC analysis, derivatization of the carboxylic acid and hydroxyl groups is common. Common derivatizing agents include:

-

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters and ethers.

-

Esterifying agents: Such as diazomethane or acidic methanol to form methyl esters.

GC-MS Analysis Protocol

The following is a representative protocol for the analysis of volatile fatty acids, including 3-Hydroxy-4-methylheptanoic acid, in biological samples.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary GC column suitable for fatty acid analysis (e.g., a wax-based or a mid-polar column).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp to a final temperature of 220-250 °C.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Data Analysis:

-

Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum from a library or a pure standard.

-

Quantification is typically performed using a stable isotope-labeled internal standard and constructing a calibration curve.

Future Directions and Conclusion

3-Hydroxy-4-methylheptanoic acid, while a relatively simple molecule, presents several avenues for future research. Elucidating its specific biosynthetic pathway within the skin microbiome and identifying the responsible enzymes would provide valuable insights into host-microbe interactions. Furthermore, a systematic evaluation of its biological activities, including its potential to modulate inflammatory or metabolic pathways, could uncover novel therapeutic applications. Its utility as a chiral building block in organic synthesis also warrants further exploration.

This technical guide has synthesized the available information on 3-Hydroxy-4-methylheptanoic acid to provide a solid foundation for researchers and drug development professionals. As new research emerges, our understanding of this intriguing molecule will undoubtedly expand, potentially revealing new and exciting applications in science and medicine.

References

-

3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem. (URL: [Link])

- Improved GC Analysis of Volatile Organic Acids in Body Odorants - Agilent. (URL: not available)

-

Branched-Chain Fatty Acids and Obesity: A Narrative Review - PubMed. (URL: [Link])

Sources

- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Roles of 3-Hydroxy-4-methylheptanoic Acid

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylheptanoic acid, a molecule at the intersection of microbial metabolism and chemical signaling. While direct research on this specific compound is nascent, this document synthesizes information from related short-chain hydroxy fatty acids to propose its potential biological significance and provide a framework for future investigation. We will explore its likely origins as a microbial metabolite, its potential function as a chemical signal analogous to pheromones, and the experimental methodologies required to elucidate its definitive roles.

Part 1: Physicochemical Characterization of 3-Hydroxy-4-methylheptanoic Acid

3-Hydroxy-4-methylheptanoic acid is a saturated fatty acid derivative with a simple yet specific structure that suggests potential biological activity. Its key features include a seven-carbon heptanoic acid backbone, a hydroxyl group at the C3 position, and a methyl group at the C4 position. This structure imparts chirality at two centers, leading to the possibility of multiple stereoisomers, each potentially having distinct biological effects.

Molecular Profile

A summary of the key physicochemical properties of 3-Hydroxy-4-methylheptanoic acid is presented below. These properties are fundamental for designing analytical protocols, such as extraction and chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[1] |

| Predicted XLogP3 | 1.3 | PubChem[1] |

Table 1: Key physicochemical properties of 3-Hydroxy-4-methylheptanoic acid.

Part 2: Postulated Biological Roles and Significance

While no definitive biological function has been ascribed to 3-Hydroxy-4-methylheptanoic acid in the scientific literature, its structure strongly suggests two primary areas of investigation: its role as a microbial metabolite and its potential as a chemical signaling molecule.

A Putative Microbial Metabolite

The human body, particularly the gut and skin, is host to a vast community of microorganisms that produce a wide array of metabolites.[1] Short-chain fatty acids (SCFAs) and their derivatives are major products of microbial fermentation of dietary components (like fiber) and host-derived molecules (like lipids).[2][3][4] These molecules are not merely waste products; they are critical signaling molecules that mediate the host-microbiome interaction, influencing everything from intestinal health to systemic immunity and metabolism.[1][5]

Commensal skin bacteria, for instance, are known to hydrolyze lipids in sebum, releasing free fatty acids.[6] Some of these are further metabolized into volatile and semi-volatile compounds, including hydroxylated fatty acids that contribute to body odor. A notable example is (R)/(S)-3-hydroxy-3-methylhexanoic acid, a key precursor to human sweat malodor, which is structurally similar to the topic molecule. This precedent supports the hypothesis that 3-Hydroxy-4-methylheptanoic acid may be a product of bacterial metabolism on the skin or other microbial niches.

The production of such modified fatty acids is a hallmark of microbial activity, creating a unique chemical signature that can influence the local environment and interact with host cells.[7][8]

A Potential Chemical Signaling Molecule (Pheromone/Odorant)

The biosynthesis of chemical signals, particularly insect pheromones, frequently originates from fatty acid metabolism.[9][10][11] Insects utilize a "tool-kit" of enzymes to modify standard fatty acids through desaturation, chain-shortening via β-oxidation, reduction, and other functional group modifications to create highly specific signaling molecules.[10][12] These fatty acid-derived pheromones are essential for communication related to mating, aggregation, and alarm signaling.[9][13]

Given that 3-Hydroxy-4-methylheptanoic acid is a modified fatty acid, it is plausible that it could serve a similar signaling function in certain organisms. Its structure, with specific hydroxylation and methylation, could provide the chemical specificity required for receptor-mediated recognition by a target organism, a fundamental characteristic of pheromonal communication.

Part 3: Proposed Mechanisms of Action

Based on the known mechanisms of structurally related SCFAs and hydroxy fatty acids, we can postulate several pathways through which 3-Hydroxy-4-methylheptanoic acid might exert a biological effect. These remain speculative until validated by direct experimental evidence.

-

G Protein-Coupled Receptor (GPCR) Activation: SCFAs are known to activate specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), which are expressed on various cell types including gut epithelial, immune, and neural cells.[2][3][14] Activation of these receptors triggers intracellular signaling cascades that modulate inflammation, hormone secretion, and metabolic regulation.[15]

-

Histone Deacetylase (HDAC) Inhibition: Some SCFAs, particularly butyrate, can enter cells and act as inhibitors of HDACs.[1][16] This epigenetic mechanism alters gene expression, often leading to anti-inflammatory and anti-proliferative effects.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Microbially-derived hydroxy fatty acids have been identified as ligands for PPARs (e.g., PPARα and PPARγ).[17] These nuclear receptors are master regulators of lipid metabolism and inflammation.

The following diagram illustrates a hypothetical signaling pathway where 3-Hydroxy-4-methylheptanoic acid acts as a ligand for a cell surface GPCR.

Figure 1: Hypothetical GPCR signaling pathway for 3-Hydroxy-4-methylheptanoic acid.

Part 4: Methodologies for Investigation

Elucidating the role of 3-Hydroxy-4-methylheptanoic acid requires robust methodologies for its synthesis, detection, and functional characterization.

Chemical Synthesis

The stereospecific synthesis of 3-Hydroxy-4-methylheptanoic acid is a prerequisite for biological testing, as different stereoisomers may have different activities. Synthesis would likely involve stereoselective aldol addition reactions or the use of chiral auxiliaries to control the stereochemistry at the C3 and C4 positions.

Extraction and Quantification from Biological Samples

The detection of trace amounts of 3-Hydroxy-4-methylheptanoic acid in complex biological matrices like feces, serum, or skin swabs requires a sensitive and specific analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[18][19][20]

This protocol is a generalized workflow that must be optimized for the specific compound and matrix.

-

Sample Preparation & Internal Standard Spiking:

-

Homogenize the biological sample (e.g., fecal sample) in a suitable buffer.

-

Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).

-

-

Acidification:

-

Acidify the sample with an acid like hydrochloric acid to protonate the carboxylic acid group (R-COOH), making it less polar and more extractable into an organic solvent.[20]

-

-

Liquid-Liquid Extraction:

-

Extract the acidified sample with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or diethyl ether).

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic layer containing the fatty acids. Repeat extraction for quantitative recovery.

-

-

Derivatization:

-

To improve volatility and chromatographic performance, the hydroxyl and carboxyl groups must be derivatized. A common method is silylation using an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]

-

Incubate the dried extract with the derivatization agent at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

GC Column: Use a suitable capillary column (e.g., a mid-polarity column like DB-5ms) to separate the analytes.

-

Temperature Program: Develop a temperature gradient that effectively separates the analyte of interest from other matrix components.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic fragment ions of the derivatized 3-Hydroxy-4-methylheptanoic acid and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of a pure standard of 3-Hydroxy-4-methylheptanoic acid.

-

Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The following diagram illustrates the general workflow for this analytical process.

Figure 2: General workflow for the quantification of 3-Hydroxy-4-methylheptanoic acid using GC-MS.

Part 5: Future Research Directions

The study of 3-Hydroxy-4-methylheptanoic acid is an open field. The following research avenues are critical to establishing its biological role:

-

Screening for Presence: Utilize optimized GC-MS methods to screen various biological and environmental samples (e.g., human skin swabs, gut contents from different species, insect glands, microbial cultures) to identify its natural source.

-

Microbial Production Studies: If identified as a microbial product, culture the producing organisms under various conditions to understand the metabolic pathways and precursors involved in its synthesis.

-

Functional Assays: Once a synthetic standard is available, test its activity in relevant biological assays, such as GPCR activation reporter assays, HDAC activity assays, and behavioral assays in insects.

-

Stereoisomer-Specific Activity: Synthesize and test all possible stereoisomers to determine if biological activity is stereospecific, which would strongly indicate a receptor-mediated mechanism.

By pursuing these lines of inquiry, the scientific community can move from the current state of informed speculation to a definitive understanding of the biological role of 3-Hydroxy-4-methylheptanoic acid.

References

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). Frontiers in Microbiology. [Link]

-

Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. (n.d.). Frontiers in Oncology. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). PMC. [Link]

-

From microbe to man: the role of microbial short chain fatty acid metabolites in host cell biology. (n.d.). PMC. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). OUCI. [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]

-

Insect pheromones--an overview of biosynthesis and endocrine regulation. (2009). PubMed. [Link]

-

Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. (2021). Oxford Academic. [Link]

-

Volatile Fatty Acid Production from Food Waste Leachate Using Enriched Bacterial Culture and Soil Bacteria as Co-Digester. (n.d.). MDPI. [Link]

-

A simple quantitative method to determine short chain fatty acid levels in biological fluids. (n.d.). Semantic Scholar. [Link]

-

Volatile fatty acids: their production, absorption, utilization, and roles in human health. (1991). PubMed. [Link]

-

Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2019). PMC. [Link]

-

Production of branched-chain volatile fatty acids by certain anaerobic bacteria. (n.d.). PMC. [Link]

-

A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. (n.d.). MDPI. [Link]

-

Role of short‐chain fatty acids in host physiology. (n.d.). PMC. [Link]

-

An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). PMC. [Link]

-

Fatty acid metabolism in the host and commensal bacteria for the control of intestinal immune responses and diseases. (n.d.). PMC. [Link]

-

Silage. (n.d.). Wikipedia. [Link]

-

Mechanisms of gut microbiota in host fat deposition: metabolites, signaling pathways, and translational applications. (n.d.). Frontiers in Microbiology. [Link]

-

A Glimpse of the World of Volatile Fatty Acids Production and Application: A review. (n.d.). PMC. [Link]

-

Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. (2021). Frontiers in Veterinary Science. [Link]

-

Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. (2021). PubMed. [Link]

-

Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications. (n.d.). MetwareBio. [Link]

Sources

- 1. From microbe to man: the role of microbial short chain fatty acid metabolites in host cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 4. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]

- 5. Frontiers | Mechanisms of gut microbiota in host fat deposition: metabolites, signaling pathways, and translational applications [frontiersin.org]